1-(2-bromo-3-chlorophenyl)methanamine hydrochloride
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Overview
Description
1-(2-Bromo-3-chlorophenyl)methanamine hydrochloride is an organic compound with the molecular formula C7H7BrClN·HCl It is a derivative of methanamine, substituted with bromine and chlorine atoms on the phenyl ring
Preparation Methods
The synthesis of 1-(2-bromo-3-chlorophenyl)methanamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-bromo-3-chlorobenzaldehyde.
Reductive Amination: The aldehyde group of 2-bromo-3-chlorobenzaldehyde is subjected to reductive amination using methanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the primary amine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(2-Bromo-3-chlorophenyl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms. Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate. Reduction reactions can convert the amine to secondary or tertiary amines using reducing agents such as lithium aluminum hydride.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. This reaction typically uses palladium catalysts and boronic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Bromo-3-chlorophenyl)methanamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-3-chlorophenyl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For instance, its antimicrobial activity may result from the inhibition of bacterial enzyme systems, leading to cell death.
Comparison with Similar Compounds
1-(2-Bromo-3-chlorophenyl)methanamine hydrochloride can be compared with other similar compounds, such as:
1-(3-Bromophenyl)methanamine hydrochloride: This compound lacks the chlorine substituent, which may affect its reactivity and biological activity.
1-(2-Chlorophenyl)methanamine hydrochloride: The absence of the bromine atom can lead to differences in chemical behavior and applications.
1-(2-Bromo-4-chlorophenyl)methanamine hydrochloride: The position of the chlorine atom can influence the compound’s properties and reactivity.
The unique combination of bromine and chlorine substituents in this compound contributes to its distinct chemical and biological characteristics.
Properties
CAS No. |
2728378-04-7 |
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Molecular Formula |
C7H8BrCl2N |
Molecular Weight |
256.95 g/mol |
IUPAC Name |
(2-bromo-3-chlorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-5(4-10)2-1-3-6(7)9;/h1-3H,4,10H2;1H |
InChI Key |
SVXCFCWZLCPRFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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